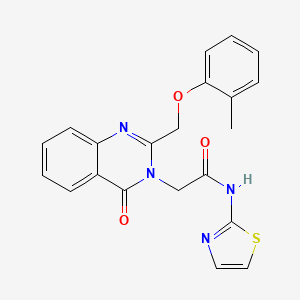

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline ring, an acetamide group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- typically involves multiple steps. One common method starts with the preparation of the quinazoline ring, followed by the introduction of the acetamide group and the thiazolyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit tumor cell proliferation. Studies have shown that certain modifications in the quinazoline structure can enhance its cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 3(4H)-Quinazolineacetamide have demonstrated potent activity against breast and lung cancer cells, suggesting that this compound may serve as a lead structure for further development in cancer therapy .

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives has also been explored. The presence of the thiazole moiety in the structure of 3(4H)-Quinazolineacetamide is hypothesized to contribute to its antimicrobial efficacy. Preliminary studies have indicated that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Inhibitors of Acetylcholinesterase

Another significant application of this compound is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with cognitive disorders such as Alzheimer's disease. Research has shown that quinazoline-based compounds can effectively inhibit AChE activity, which is crucial for enhancing cholinergic function in the brain and may lead to cognitive improvement .

Structure-Activity Relationship (SAR) Analysis

In-depth SAR studies have been conducted to understand how modifications to the quinazoline and thiazole components affect biological activity. For example, varying the substituents on the phenoxy group has been found to significantly alter the potency of the compound against specific targets . This information is critical for designing more effective derivatives.

Case Studies

A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including variations of 3(4H)-Quinazolineacetamide. These studies reported varying degrees of biological activity, with some compounds showing promising results in inhibiting tumor growth in vitro and in vivo .

Agrochemical Potential

Beyond medicinal applications, there is growing interest in the use of quinazoline derivatives in agrochemicals. Their ability to act as herbicides or fungicides could provide a new avenue for agricultural innovation, particularly in developing environmentally friendly pest control agents .

Summary and Future Directions

The compound 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- presents a multifaceted profile with significant potential across various fields of research. Its applications range from anticancer and antimicrobial agents to cognitive enhancers and possible agrochemical products.

Future research should focus on:

- Conducting comprehensive pharmacokinetic and toxicological studies.

- Exploring the full scope of biological activities through high-throughput screening.

- Investigating the mechanisms underlying its therapeutic effects.

Data Tables

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- include:

- Quinazoline derivatives with different substituents

- Thiazole-containing compounds

- Acetamide derivatives with various functional groups

Uniqueness

The uniqueness of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 3(4H)-quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C20H16N4O3S, and it features a quinazoline backbone with thiazole and phenoxy substituents. The structural complexity contributes to its bioactivity, as modifications in the molecular structure can significantly affect its interaction with biological targets.

Anticancer Activity

Quinazoline derivatives are recognized for their anticancer properties. Research indicates that compounds similar to 3(4H)-quinazolineacetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, hybrids incorporating quinazoline structures have shown IC50 values ranging from 0.36 to 40.90μM in inhibiting cancer cell proliferation, with some compounds demonstrating higher efficacy than standard treatments like erlotinib .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against Mycobacterium tuberculosis . Studies show that derivatives related to quinazoline can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported as low as 8μM against mutant strains of the bacteria . The mechanism involves targeting specific oxidative pathways in the bacteria, leading to reduced ATP levels and bacterial viability.

Anticonvulsant Activity

Quinazoline derivatives have also been investigated for their anticonvulsant effects. Certain modifications in the quinazoline structure enhance binding affinity to AMPA receptors, which are crucial in seizure activity regulation. Some synthesized compounds demonstrated moderate to significant anticonvulsant properties when compared to diazepam, a standard anticonvulsant medication .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of quinazoline derivatives has been documented, particularly through their ability to inhibit cyclooxygenase (COX) enzymes. Compounds exhibiting selective COX-2 inhibition showed promising results in reducing inflammation and pain in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of 3(4H)-quinazolineacetamide is highly dependent on its structural components. Key observations include:

- Substituents at Position 2: The presence of bulky groups enhances anticancer activity.

- Thiazole Linkage: The thiazole moiety contributes to improved binding interactions with biological targets.

- Phenoxy Groups: Modifications in phenoxy substituents can influence both the potency and selectivity of the compound against specific enzymes or receptors .

Case Studies

Properties

CAS No. |

85099-82-7 |

|---|---|

Molecular Formula |

C21H18N4O3S |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

2-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C21H18N4O3S/c1-14-6-2-5-9-17(14)28-13-18-23-16-8-4-3-7-15(16)20(27)25(18)12-19(26)24-21-22-10-11-29-21/h2-11H,12-13H2,1H3,(H,22,24,26) |

InChI Key |

MORRNAPROAESDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=NC=CS4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.